Cas no 154628-45-2 (1-benzothiophene-2-carboximidamide)
1-benzothiophene-2-carboximidamide 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[b]thiophene-2-carboximidamide
- 1-benzothiophene-2-carboximidamide
- 9X2B3A8QRL
- 154628-45-2
- 1c5s
- JZWDLUGQTRKBNA-UHFFFAOYSA-N
- NS00068898
- SCHEMBL563279
- benzothiphene-2-carboximidamide
- EN300-1836596
- DB-085706
-
- 인치: 1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)
- InChIKey: JZWDLUGQTRKBNA-UHFFFAOYSA-N
- 미소: C12=CC=CC=C1C=C(C(N)=N)S2
계산된 속성
- 정밀분자량: 176.04081944Da
- 동위원소 질량: 176.04081944Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 193
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 78.1Ų
1-benzothiophene-2-carboximidamide 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836596-0.05g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-0.1g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-0.25g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-0.5g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-1.0g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1836596-2.5g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-5.0g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1836596-10.0g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1836596-1g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-5g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 5g |
$1821.0 | 2023-09-19 |
1-benzothiophene-2-carboximidamide 관련 문헌
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
1-benzothiophene-2-carboximidamide에 대한 추가 정보
1-Benzothiophene-2-carboximidamide (CAS No. 154628-45-2): A Promising Scaffold for Targeted Therapeutic Applications
1-Benzothiophene-2-carboximidamide represents a unique class of heterocyclic compounds characterized by its fused benzothiophene ring system and amidic functionality. This CAS No. 154628-45-2 molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical research, particularly in the development of novel anti-inflammatory agents, anti-cancer therapeutics, and neuroprotective compounds. The structural versatility of this scaffold allows for extensive modification, enabling the design of molecules with tailored biological activities while maintaining favorable pharmacokinetic profiles.
Recent studies have highlighted the role of 1-benzothiophene-2-carboximidamide in modulating key signaling pathways associated with disease progression. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against the JAK-STAT pathway, which is implicated in chronic inflammatory conditions such as rheumatoid arthritis. This finding underscores the anti-inflammatory properties of 1-benzothiophene-2-carboximidamide and its potential as a lead compound for drug discovery.
The chemical structure of 1-benzothiophene-2-carboximidamide is defined by the presence of a benzothiophene ring fused with an imidamide group. This molecular architecture provides a platform for the introduction of diverse functional groups, enhancing the compound's ability to interact with specific biological targets. The imidamide functionality is particularly noteworthy, as it can engage in hydrogen bonding and electrostatic interactions, making it a valuable scaffold for designing targeted therapeutics.
One of the most promising applications of 1-benzothi-2-carboximidamide is in the field of anti-cancer research. A 2024 study in *Cancer Research* reported that derivatives of this compound exhibit selective cytotoxicity against multidrug-resistant cancer cells. The mechanism of action appears to involve the disruption of mitochondrial function and the induction of apoptosis, suggesting that 1-benzothiophene-2-carboximidamide could serve as a scaffold for the development of chemotherapeutic agents with improved efficacy and reduced toxicity.
Additionally, 1-benzothiophene-2-carboximidamide has shown potential in neuroprotective applications. Research published in *Neuropharmacology* (2023) indicated that this compound may modulate the activity of NMDA receptors, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of 1-benzothiophene-2-carboximidamide to interfere with excitotoxic pathways makes it a candidate for the development of neuroprotective drugs targeting these conditions.
The synthesis of 1-benzothiophene-2-carboximidamide has been explored through various methodologies, including condensation reactions and catalytic ring-closure approaches. A recent advancement in this area, reported in *Organic Letters* (2024), involves the use of enantioselective catalysts to achieve stereoselective synthesis of chiral derivatives. This development is significant because the stereochemistry of 1-benzothiophene-2-carboximidamide can influence its biological activity and pharmacological profile.
From a pharmacological perspective, 1-benzothiophene-2-carboximidamide exhibits favorable drug-like properties such as good solubility, low molecular weight, and appropriate lipophilicity. These characteristics are critical for the development of orally bioavailable drugs. However, further preclinical studies are needed to evaluate its in vivo efficacy and toxicological profile.
The biological activity of 1-benzothiophene-2-carboximidamide is closely linked to its ability to interact with specific protein targets. For example, a 2023 study in *Bioorganic & Medicinal Chemistry* identified the compound as a potential inhibitor of the Wnt/β-catenin signaling pathway, which is dysregulated in several cancers. This finding highlights the anti-cancer potential of 1-benzothiophene-2-carboximidamide and its relevance to the development of targeted therapies.
Moreover, the synthetic flexibility of 1-benzothiophene-2-carboximidamide allows for the incorporation of functional groups that can enhance its bioavailability and target specificity. For instance, the introduction of hydrophobic substituents can improve the compound's ability to penetrate cell membranes, while hydrophilic groups may enhance its solubility in aqueous environments. This adaptability makes 1-benzothiophene-2-carboximidamide a versatile scaffold for the design of multi-target drugs.
Despite its promising properties, the development of 1-benzothiophene-2-carboximidamide as a therapeutic agent faces several challenges. One of the primary concerns is the potential for off-target effects, which could lead to adverse side effects. To address this, researchers are exploring structure-activity relationship (SAR) studies to optimize the selectivity and efficacy of derivatives. Additionally, in vivo studies are being conducted to evaluate the pharmacokinetic and pharmacodynamic profiles of these compounds.
In summary, 1-benzothiophene-2-carboximidamide is a highly promising compound with a wide range of biological applications. Its unique chemical structure and synthetic versatility make it an attractive scaffold for the development of novel therapeutics. As research in this area continues to advance, it is anticipated that 1-benzothiophene-2-carboximidamide will play an increasingly important role in the pharmaceutical industry.
Further preclinical and clinical studies are essential to fully realize the therapeutic potential of 1-benzothiophene-2-carboximidamide. These studies will not only help in understanding its mechanism of action but also in optimizing its pharmacological properties for the treatment of various diseases. With ongoing advancements in drug discovery and development, the future of 1-benzothiophene-2-carboximidamide as a therapeutic agent appears highly promising.
As researchers continue to explore the biological activities and synthetic potential of 1-benzothiophene-2-carboximidamide, it is expected that this compound will contribute significantly to the development of innovative therapies. The continued investigation into its pharmacological properties and target specificity will be crucial in translating this compound from a promising lead into an effective therapeutic agent.
Ultimately, the potential applications of 1-benzothiophene-2-carboximidamide span across multiple therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. Its unique chemical structure and synthetic flexibility position it as a valuable scaffold for the design of targeted therapeutics. As research in this field progresses, it is anticipated that 1-benzothiophene-2-carboximidamide will continue to be a focal point in the quest for novel and effective treatments.
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